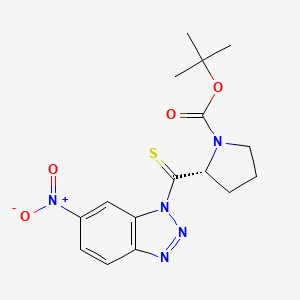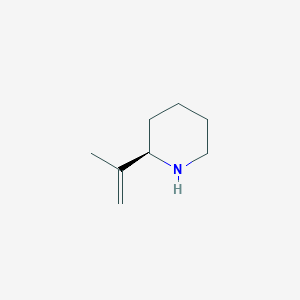![molecular formula C11H13N5 B1506474 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 949962-95-2](/img/structure/B1506474.png)
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Vue d'ensemble
Description
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound belongs to the class of pyrazolopyridines, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is not fully understood. However, studies have shown that it can modulate various signaling pathways in the body. It can activate the PI3K/Akt pathway, which is involved in cell survival and growth. It can also inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It can induce apoptosis in cancer cells and can reduce the production of reactive oxygen species. It can also improve the mitochondrial function and can reduce the damage caused by oxidative stress. In addition, it can reduce the inflammation and can improve the recovery of cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several advantages for lab experiments. It is stable and can be easily synthesized. It has low toxicity and can be used in various in vitro and in vivo studies. However, there are some limitations to its use. It has poor solubility in water, which can limit its bioavailability. It can also have off-target effects, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the research on 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine. Some of the areas of research include:
1. Development of Novel Derivatives: The synthesis of novel derivatives of this compound can lead to the discovery of compounds with improved pharmacological properties.
2. Optimization of Formulation: The optimization of the formulation of this compound can improve its bioavailability and can enhance its therapeutic potential.
3. Clinical Trials: The conduct of clinical trials can determine the safety and efficacy of this compound in humans and can lead to its approval for clinical use.
Conclusion:
This compound is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It has anti-cancer, neuroprotective, and cardio-protective properties. Its mechanism of action involves the modulation of various signaling pathways in the body. It has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound can lead to the discovery of novel derivatives, optimization of formulation, and conduct of clinical trials.
Applications De Recherche Scientifique
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has been the subject of scientific research for its potential applications in various fields. Some of the areas of research include:
1. Cancer Research: Studies have shown that this compound has anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Disorders: this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can reduce the damage caused by oxidative stress.
3. Cardiovascular Diseases: Studies have shown that this compound has cardio-protective properties. It can reduce the damage caused by ischemia-reperfusion injury and can improve the recovery of cardiac function.
Propriétés
IUPAC Name |
2-(6-methylpyridazin-3-yl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-8-2-3-11(14-13-8)16-7-9-6-12-5-4-10(9)15-16/h2-3,7,12H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUIJBMKUFZDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C=C3CNCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723468 | |
| Record name | 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949962-95-2 | |
| Record name | 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Cyclohexaneacetic acid, 4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-, ethyl ester, trans-](/img/structure/B1506439.png)